molecular formula C24H18 B072074 1,2,3-Triphenylbenzene CAS No. 1165-14-6

1,2,3-Triphenylbenzene

Cat. No. B072074
CAS RN: 1165-14-6
M. Wt: 306.4 g/mol
InChI Key: CHBDXRNMDNRJJC-UHFFFAOYSA-N
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Description

1,2,3-Triphenylbenzene is an organic compound with the linear formula (C6H5)3C6H3 . It has a molecular weight of 306.40 . It has been used in the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation .


Synthesis Analysis

1,2,3-Triphenylbenzene has been synthesized in the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation . Triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield .


Molecular Structure Analysis

The molecular structure of 1,2,3-Triphenylbenzene is thought to involve electron transfer between the molecule and other compounds . The internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase .


Chemical Reactions Analysis

1,2,3-Triphenylbenzene has been used as a selective fluorescent sensor for picric acid with a detection limit as low as 2.25 ppm . The selectivity is triggered by proton transfer from picric acid to the fluorophore and ground-state complex formation between the protonated fluorophore and picrate anion through hydrogen bonding interactions .


Physical And Chemical Properties Analysis

1,2,3-Triphenylbenzene is a solid with a melting point of 157-159 °C . It has a molecular weight of 306.40 .

Scientific Research Applications

  • Energetic Stability and Thermodynamics :

    • A study used mini-bomb combustion calorimetry and Knudsen mass-loss effusion techniques to investigate the energetic properties of 1,2,3-Triphenylbenzene and its isomers. It provided insights into their enthalpies of formation and sublimation, indicating the relative stability of these compounds. The research suggested that 1,2,3-Triphenylbenzene has a significant stability and a higher volatility compared to its isomer, which is valuable in understanding its thermal properties for various applications (Silva, Santos, & Lima, 2010).
  • Optoelectronics and Light Emission :

    • The synthesis and properties of star-shaped 1,3,5-triphenylbenzene derivatives linked to fluorene moieties were explored for optoelectronic applications. These compounds exhibited high thermal stability, glass transition temperatures, and emitted light in the deep blue region. They also demonstrated moderate fluorescence quantum yields and were studied for their hole mobility values, making them candidates for electronic and photonic materials (Kukhta et al., 2015).
  • Organogelators and Molecular Aggregation :

    • A study synthesized a new family of 1,3,5-triphenylbenzene-based organogelators to explore their molecular aggregation capabilities. These compounds are essential for understanding the hydrogen bonding and van der Waals interactions in molecular systems. The research aimed at understanding the gelation behaviors influenced by different linkers, which is crucial for designing new materials and sensors (He et al., 2010).
  • Sensory Applications :

    • A research focused on developing a C3-symmetric triphenylbenzene-based photoluminescent compound for selective detection of picric acid. The compound's fluorescence is quenched upon interaction with picric acid due to proton transfer and ground-state complex formation, demonstrating its potential as a selective fluorescent sensor (Nagendran, Vishnoi, & Murugavel, 2017).
  • Crystal Growth and Characterization :

    • A study investigated the unidirectional growth of 1,3,5-Triphenylbenzene crystals using the Sankaranarayanan-Ramasamy method. It characterized various aspects such as lifetime, thermal analysis, hardness, and etching studies of the crystals. This research contributes to the knowledge of crystal growth techniques and characterizations, which is important in materials science and engineering (Durairaj, Kalainathan, & Krishnaiah, 2016).

Future Directions

Triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield and showed strong cyan light emission that has been further boosted by the aggregation-induced enhanced emission effect . This suggests that 1,2,3-Triphenylbenzene and its derivatives have potential applications in the field of organic electronics .

properties

IUPAC Name

1,2,3-triphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)24(22)21-15-8-3-9-16-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBDXRNMDNRJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186393
Record name ar'-Phenylterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Triphenylbenzene

CAS RN

32718-86-8, 1165-14-6
Record name ar'-Phenylterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Terphenyl, 2'-phenyl-
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Record name ar'-Phenylterphenyl
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Record name Ar'-phenylterphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
MAVR da Silva, LM Santos, LMSS Lima - The Journal of Chemical …, 2010 - Elsevier
The energetic study of 1,2,3-triphenylbenzene (1,2,3-TPhB) and 1,3,5-triphenylbenzene (1,3,5-TPhB) isomers was carried out by making use of the mini-bomb combustion calorimetry …
Number of citations: 0 www.sciencedirect.com
H Bock, Z Havlas… - Angewandte Chemie …, 2003 - Wiley Online Library
Ioning in distortions: Severe ionic distortions of phenyl-substituted hydrocarbon anions are observed on coordination to Na+ or K+ ions. Alkali-metal salts of 1, 2-diphenylbenzene (see …
Number of citations: 0 onlinelibrary.wiley.com
D Buza, W Polaczkowa - Tetrahedron, 1965 - Elsevier
The relative reactivity of 1,2,3-triphenylbenzene (20 with reference to benzene), and the partial rate factors for NO 2 substitution in positions 4,4′, and 4″ (18·6, 30, and 22·8 …
Number of citations: 0 www.sciencedirect.com
T Satoh, Y Kawamura, M Miura… - … International Edition in …, 1997 - Wiley Online Library
Not only monoarylation but also diarylation of 2-phenylphenols with aryl iodides proceeds effectively and regioselectively when a palladium catalyst and an appropriate base are …
Number of citations: 0 onlinelibrary.wiley.com
I Columbus, RE Hoffman, SE Biali - Journal of the American …, 1996 - ACS Publications
1,2,3-Tricyclohexylcyclohexane (3) and 1,2,3,4-tetracyclohexylcyclohexane (4) were synthesized by catalytic hydrogenation of 1,2,3-triphenylbenzene and 1,2,3,4-tetraphenylbenzene, …
Number of citations: 0 pubs.acs.org
T Sato, S Shimada, K Hata - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
Triphenylene and Dibenzo[fg, op]naphthacene Ring Systems” Page 1 2484 BtLLETiN or re ceMtcAi. socierv or jAPAN, vol. 44, 2484–2490 (1971) [Vol. 44, No. 9 A New Route to …
Number of citations: 0 www.journal.csj.jp
LM Santos, MAA Rocha, ASMC Rodrigues… - The Journal of Chemical …, 2011 - Elsevier
The description of the reassembling and testing of a twin heat conduction, high-precision, drop microcalorimeter for the measurement of heat capacities of small samples are presented. …
Number of citations: 0 www.sciencedirect.com
P Furman, K Styszko, A Skiba, D Zięba… - Aerosol and Air Quality …, 2021 - aaqr.org
The objective of this research was to evaluate the seasonal variation of the chemical composition of PM10 including polycyclic aromatic hydrocarbons (PAHs) and 1,3,5-…
Number of citations: 0 aaqr.org
JD Rose, FS Statham - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… log", was clearly different from either of these; the mp of s-triphenylbenzene was depressed to 80"-90' on admixture, and the formation of 1 : 2 : 3-triphenylbenzene would be very …
Number of citations: 0 pubs.rsc.org
D BUZA, W POLACZKOWA - bcpw.bg.pw.edu.pl
The molecules of the above hydrocarbons consist of diphenyl units. The diphenyl spectrum shows one absorption maximum (Am ax= 250 т/г, e= 18,300 [1]), which points to the …
Number of citations: 0 bcpw.bg.pw.edu.pl

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